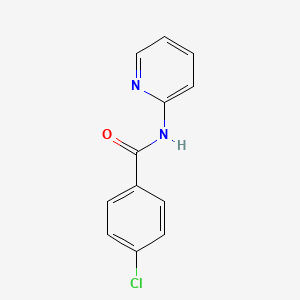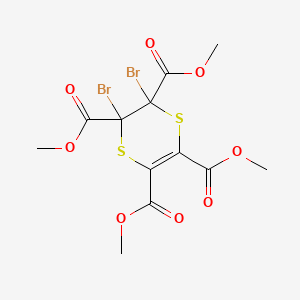![molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4](/img/structure/B6613013.png)
1-[(dimethylamino)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)methylcyclohexan-1-amine, also known as DMAE, is a chemical compound that has been studied for its potential therapeutic applications in the medical field. DMAE is a derivative of the amino acid choline, and is found naturally in certain foods such as anchovies and sardines. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health.
Wissenschaftliche Forschungsanwendungen
1-[(dimethylamino)methyl]cyclohexan-1-amine has been studied for its potential therapeutic applications in the medical field. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health. In addition, this compound has been studied for its potential to reduce symptoms of attention-deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. It has also been studied for its potential to improve mood and reduce stress.
Wirkmechanismus
The exact mechanism of action of 1-[(dimethylamino)methyl]cyclohexan-1-amine is not yet fully understood. However, it is believed that this compound works by increasing levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may increase levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(dimethylamino)methyl]cyclohexan-1-amine in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is believed to have a wide range of potential therapeutic applications, which makes it an attractive compound for research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of this compound are not yet fully understood, so it is difficult to predict the exact outcomes of experiments.
Zukünftige Richtungen
There are many potential future directions for 1-[(dimethylamino)methyl]cyclohexan-1-amine research. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the body. Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to improve cognitive functioning, reduce inflammation, and improve skin health. Additionally, research could be conducted to explore the potential side effects of this compound, as well as the potential interactions between this compound and other medications. Finally, more research could be conducted to explore the potential for this compound to be used as a supplement or medication.
Synthesemethoden
1-[(dimethylamino)methyl]cyclohexan-1-amine can be synthesized in a laboratory setting by reacting dimethylamine with cyclohexanone. This reaction is typically conducted in an organic solvent such as ethanol or isopropanol, and is catalyzed by a strong base such as sodium hydroxide. The reaction proceeds in two steps: first, the dimethylamine reacts with the cyclohexanone to form an imine, which is then hydrolyzed to form this compound.
Eigenschaften
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKDMPOGICBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)



